Trimethyl 1,2,3-propanetricarboxylate

Description

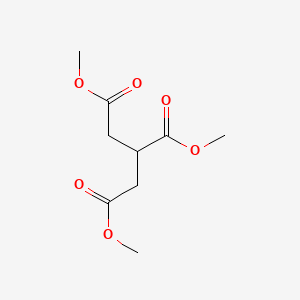

Structure

3D Structure

Properties

IUPAC Name |

trimethyl propane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-13-7(10)4-6(9(12)15-3)5-8(11)14-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXINWTSBOAMACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342415 | |

| Record name | Trimethyl 1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6138-26-7 | |

| Record name | Trimethyl 1,2,3-propanetricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl 1,2,3-propanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIMETHYL 1,2,3-PROPANETRICARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZ271Q89U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Understanding Trimethyl 1,2,3-Propanetricarboxylate

An In-Depth Technical Guide to the Chemical Properties of Trimethyl 1,2,3-Propanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

This compound, also known by its synonym tricarballylic acid trimethyl ester, is a tri-ester organic compound.[1] It serves as a versatile building block in organic synthesis, providing a three-carbon backbone equipped with three reactive ester functionalities. This structure makes it a valuable intermediate for the synthesis of more complex molecules and a point of interest for creating scaffolds in medicinal chemistry and materials science. Unlike its close structural analog, trimethyl citrate, it lacks a hydroxyl group at the C2 position, which significantly influences its reactivity and physical properties. This guide provides a detailed examination of its chemical properties, synthesis, and potential applications, grounded in authoritative data to support research and development endeavors.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. These properties dictate choices regarding reaction conditions, purification methods, and analytical characterization.

Core Chemical and Physical Properties

The key physicochemical data for this compound are summarized below. This information is critical for experimental design, including solvent selection and temperature control.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₆ | PubChem[1], TCI |

| Molecular Weight | 218.20 g/mol | PubChem[1] |

| CAS Number | 6138-26-7 | PubChem[1], TCI |

| Appearance | Colorless to almost colorless clear liquid | TCI |

| Purity | >97.0% (GC) | TCI |

| IUPAC Name | trimethyl propane-1,2,3-tricarboxylate | PubChem[1] |

| Synonyms | Tricarballylic acid trimethyl ester, 1,2,3-Propanetricarboxylic acid trimethyl ester | PubChem[1], Santa Cruz Biotechnology[2] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. The following data outlines the expected spectral characteristics for this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹³C NMR : Spectral data is available and provides confirmation of the carbon skeleton.[1] One would expect distinct signals for the three equivalent methyl carbons of the ester groups, the three carbonyl carbons, and the methine and methylene carbons of the propane backbone.

-

¹H NMR : The proton NMR spectrum would be characterized by a singlet corresponding to the nine protons of the three methoxy groups and a set of multiplets for the five protons on the propane chain, providing a clear fingerprint of the molecule.

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum is dominated by a strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of the ester groups, typically found around 1730-1750 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is a key feature that distinguishes it from its hydroxylated analog, trimethyl citrate.[3] Near IR spectra are also available for this compound.[1][4]

-

-

Mass Spectrometry (MS) :

Synthesis, Reactivity, and Experimental Protocols

The utility of this compound as a building block is rooted in its synthesis and the reactivity of its ester groups.

Synthetic Pathway: Fischer Esterification

The most direct and common method for synthesizing this compound is the Fischer esterification of its parent acid, 1,2,3-Propanetricarboxylic acid (Tricarballylic acid), with methanol in the presence of an acid catalyst. The causality behind this choice is straightforward: it is a cost-effective and high-yielding reaction that utilizes readily available starting materials. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.

Caption: Fischer esterification workflow for synthesizing this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; successful synthesis can be confirmed by the spectroscopic methods detailed previously.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,3-Propanetricarboxylic acid (1.0 eq) and an excess of methanol (e.g., 10-20 eq). The excess methanol serves both as a reactant and a solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.

-

Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring mixture.

-

Reflux : Heat the reaction mixture to reflux (approximately 65°C) and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Work-up : Cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction : Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the pure this compound as a clear liquid.

Chemical Reactivity

The reactivity is dominated by the three ester groups.

-

Hydrolysis : The esters can be hydrolyzed back to the parent tricarboxylic acid under either acidic or basic (saponification) conditions. This reversibility is key for using the ester as a protecting group for the carboxylic acid.

-

Transesterification : Reacting with other alcohols in the presence of a catalyst can swap the methyl groups for other alkyl groups, allowing for the synthesis of a variety of tri-esters.

-

Condensation Reactions : The α-protons (on the carbons adjacent to the carbonyls) have some acidity and can potentially participate in base-catalyzed condensation reactions, such as the Claisen condensation, to form new carbon-carbon bonds. This opens pathways to more complex molecular architectures.

Applications in Research and Drug Development

While many literature sources focus on the applications of the closely related trimethyl citrate as a non-toxic plasticizer and drug conjugate, this compound holds distinct potential as a synthetic intermediate.[3][5][6]

-

Scaffold Synthesis : Its trifunctional nature makes it an ideal starting point for creating rigid or flexible molecular scaffolds. Each ester can be independently or simultaneously modified to attach different chemical moieties, enabling the construction of diverse compound libraries for high-throughput screening in drug discovery.

-

Pro-drug Design : The ester groups can be used to mask the polar carboxylic acid groups of a parent drug. This can improve the drug's lipophilicity, enhance its ability to cross cell membranes, and improve its pharmacokinetic profile. In vivo, endogenous esterase enzymes would hydrolyze the esters, releasing the active carboxylic acid drug.

-

Linker Chemistry : In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, the molecule can serve as a core for a linker, providing multiple attachment points for the warhead, the ligand, and solubility-enhancing groups.

Safety, Handling, and Storage

According to available safety data, this compound is not classified as a hazardous substance.[7] However, as with all laboratory chemicals, adherence to good industrial hygiene and safety practices is essential.

-

Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

-

Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

-

First Aid : In case of contact, for eyes, rinse with pure water for at least 15 minutes. For skin, take off contaminated clothing and wash the affected area. If inhaled, move the victim to fresh air.[7]

Conclusion

This compound is a chemical compound with a well-defined set of properties that make it a valuable tool for synthetic chemists. Its straightforward synthesis, combined with the versatile reactivity of its three ester groups, positions it as a key building block for constructing complex molecules with potential applications in drug development, materials science, and beyond. This guide has provided the core technical information necessary for its effective and safe utilization in a research setting.

References

-

Title: this compound | C9H14O6 | CID 581486 Source: PubChem URL: [Link]

-

Title: this compound - Optional[Near IR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: Propane-1,2,3-tricarboxylic acid Source: Wikipedia URL: [Link]

Sources

- 1. This compound | C9H14O6 | CID 581486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis and application of Trimethyl citrate_Chemicalbook [chemicalbook.com]

- 6. CAS 1587-20-8: Trimethyl citrate | CymitQuimica [cymitquimica.com]

- 7. trimethyl propane-1,2,3-tricarboxylate - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Trimethyl 1,2,3-Propanetricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Trimethyl 1,2,3-propanetricarboxylate, a seemingly simple triester, offers a versatile scaffold for the introduction of functionality and the extension of molecular frameworks. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this reagent, from its fundamental properties to its practical applications in synthesis. By elucidating the causality behind its reactivity and providing detailed experimental insights, this document aims to serve as a valuable resource for those seeking to leverage the synthetic potential of this versatile molecule.

Section 1: Core Chemical Identity

Nomenclature and Identification

-

Systematic Name: this compound

-

CAS Registry Number: 6138-26-7[1]

-

Molecular Formula: C₉H₁₄O₆

-

Molecular Weight: 218.21 g/mol

Synonyms

For clarity and comprehensive literature searching, a list of commonly encountered synonyms is provided below:

-

1,2,3-Propanetricarboxylic acid, trimethyl ester

-

Tricarballylic acid trimethyl ester

-

Dimethyl 3-(methoxycarbonyl)pentanedioate

-

3-(Methoxycarbonyl)pentanedioic acid dimethyl ester

Structural Representation

Caption: 2D structure of this compound.

Section 2: Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, reaction setup, and purification.

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | TCI Chemicals |

| Purity | >97.0% (GC) | TCI Chemicals |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Soluble in common organic solvents | General knowledge |

| Stability | Stable under proper storage conditions | TCI Chemicals |

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be obtained from the certificate of analysis for the specific lot being used.

Section 3: Synthesis and Manufacturing

The primary and most direct route to this compound is the esterification of 1,2,3-propanetricarboxylic acid (also known as tricarballylic acid).

Esterification of Tricarballylic Acid

The synthesis of this compound can be achieved through the esterification of tricarballylic acid with methanol, typically in the presence of an acid catalyst.

A specific experimental protocol for the synthesis of this compound involves the use of diazomethane. This method is particularly effective for small-scale preparations where high purity is desired.

Experimental Protocol: Synthesis via Diazomethane Esterification [2]

-

Reaction Setup: A stirred mixture of 1,2,3-propanetricarboxylic acid (8.12 mmol) in dry diethyl ether (10 mL) is cooled to -5 °C using an ice-salt bath.

-

Addition of Diazomethane: An excess of an ethereal solution of diazomethane is added to the reaction mixture until the yellow color of diazomethane persists, indicating the complete consumption of the carboxylic acid. This process typically takes around 30 minutes.

-

Quenching and Workup: The reaction mixture is allowed to warm slowly to room temperature to facilitate the removal of excess diazomethane. The solvent is then carefully removed under reduced pressure to yield the crude product.

-

Purification: The resulting trimethyl ester can be purified by distillation or chromatography to afford the final product.

Causality of Experimental Choices:

-

Anhydrous Conditions: The use of dry ether is crucial to prevent the hydrolysis of the ester product and to avoid unwanted side reactions with diazomethane.

-

Low Temperature: The reaction is performed at -5 °C to control the reactivity of diazomethane and to minimize the formation of byproducts.

-

Excess Diazomethane: An excess of diazomethane ensures the complete conversion of the tricarboxylic acid to its corresponding trimethyl ester. The persistence of the yellow color provides a convenient visual endpoint for the reaction.

Section 4: Applications in Organic Synthesis and Drug Development

This compound serves as a versatile building block in organic synthesis, particularly in the construction of functionalized acyclic and heterocyclic systems. Its three ester functionalities provide multiple points for chemical modification.

Intermediate in the Synthesis of Acyclic Amino-Amido Ligands

A notable application of this compound is in the synthesis of complex ligands, such as those used for protein labeling and in diagnostic medicine.[2]

Experimental Protocol: Synthesis of N,N',N''-tris(2-aminoethyl)propane-1,2,3-tricarboxamide [2]

This protocol details the controlled amidation of this compound with ethylenediamine.

-

Reaction Setup: A solution of this compound in a suitable solvent is prepared.

-

Amidation: The solution is treated with an excess of ethylenediamine under controlled temperature conditions. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture is subjected to an aqueous workup to remove excess ethylenediamine and other water-soluble byproducts. The desired tris-amide product is then isolated and purified, typically by crystallization or chromatography.

Logical Relationship of the Synthetic Workflow

Caption: Synthetic pathway from 1,2,3-propanetricarboxylic acid to a tris-amide ligand.

Potential as a Pharmaceutical Intermediate

Natural Occurrence and Biological Activity

Interestingly, this compound has been identified as a natural product in certain plant species, such as Homalomena occulta.[1] Studies on extracts containing this compound have suggested potential anti-inflammatory activities. Furthermore, it has been noted as a flavonoid with antioxidant and antimicrobial properties in the context of animal nutrition studies.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area or under a fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- University of Cape Town. (n.d.). SYNTHESES OF NOVEL ACYCLIC AMINO-AMIDO LIGANDS.

- Merck. (2020). Merck Price List 2020-21.

- ResearchGate. (2025, August 7). [Chemical constituents from rizomes of Homalomena occulta].

- Sigma-Aldrich. (n.d.). This compound for synthesis.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET - this compound.

Sources

An In-depth Technical Guide to the Physical Properties of Tricarballylic Acid Trimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

Tricarballylic acid trimethyl ester, also known as trimethyl 1,2,3-propanetricarboxylate, is a versatile molecule with significant potential in various scientific fields, including its use as a non-toxic plasticizer and as a building block in the synthesis of pharmaceuticals and other high-value chemicals.[1] A thorough understanding of its physical properties is paramount for its effective application, from ensuring the quality and purity of the compound to designing and optimizing synthetic routes and formulations. This guide provides a comprehensive overview of the key physical characteristics of tricarballylic acid trimethyl ester, complete with detailed experimental protocols and the scientific rationale behind these methodologies.

Molecular Structure and Identification

A foundational aspect of understanding a compound's physical properties is its molecular structure. Tricarballylic acid trimethyl ester is the trimethyl ester of tricarballylic acid.

Molecular Formula: C₉H₁₄O₆[2]

Molecular Weight: 218.20 g/mol [2]

CAS Number: 6138-26-7[2]

Synonyms: this compound, Tricarballylic acid trimethyl ester[2]

Caption: Molecular Structure of Tricarballylic Acid Trimethyl Ester

Physicochemical Properties

The following table summarizes the key physicochemical properties of tricarballylic acid trimethyl ester.

| Property | Value |

| Molecular Formula | C₉H₁₄O₆ |

| Molecular Weight | 218.20 g/mol |

| Boiling Point | 150 °C at 13 mmHg |

| Density | 1.1822 g/cm³ at 20°C (d4²⁰) |

| Refractive Index | 1.4398 at 20°C (n D²⁰) |

Boiling Point

The boiling point of a liquid is a critical parameter that informs its purification, handling, and storage. For compounds with high boiling points or those susceptible to thermal degradation, determination under reduced pressure is the method of choice.

Rationale for Vacuum Distillation: Tricarballylic acid trimethyl ester has a relatively high boiling point. Attempting to distill it at atmospheric pressure would require high temperatures, which could lead to decomposition, oxidation, or other unwanted side reactions.[3][4] Vacuum distillation lowers the boiling point by reducing the ambient pressure, allowing for a safe and efficient purification at a lower temperature.[3][5]

Experimental Protocol for Boiling Point Determination under Reduced Pressure:

Caption: Workflow for NMR Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key Absorptions:

-

C=O stretch (ester): A strong, sharp absorption band around 1735 cm⁻¹.

-

C-O stretch (ester): Strong bands in the fingerprint region, typically around 1200-1100 cm⁻¹.

-

C-H stretch (aliphatic): Absorptions in the 3000-2850 cm⁻¹ region.

Experimental Protocol for FTIR Analysis (Liquid Sample):

A common and convenient method for analyzing a liquid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a drop of tricarballylic acid trimethyl ester directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify the components of a mixture. For a pure sample, it can confirm the molecular weight and provide information about the fragmentation pattern, which aids in structural confirmation.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 218).

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the ester groups and the carbon backbone. Common losses would include -OCH₃ (m/z = 31) and -COOCH₃ (m/z = 59).

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of tricarballylic acid trimethyl ester in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase.

-

Ionization and Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio and detected.

-

Data Analysis: Analyze the resulting chromatogram and mass spectrum to confirm the retention time, molecular weight, and fragmentation pattern of the compound.

Synthesis and Purification

A reliable method for the synthesis of tricarballylic acid trimethyl ester involves the esterification of tricarballylic acid.

Synthesis Protocol:

A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of an acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve tricarballylic acid in an excess of methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ester.

-

Work-up: After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by vacuum distillation as described previously.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of tricarballylic acid trimethyl ester, along with robust experimental protocols for their determination. By understanding and applying these methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical compound, facilitating its successful application in their respective fields. The provided protocols and the rationale behind them are intended to serve as a practical resource for laboratory work and to support the rigorous demands of scientific research and development.

References

-

BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 581486, this compound. Retrieved from [Link]

-

Elitevak. (n.d.). When Should You Use Vacuum Distillation Instead of Normal Distillation? Retrieved from [Link]

-

Quora. (2018, March 16). Why does the vacuum distillation has more advantage than the simple distillation? Retrieved from [Link]

-

High Vacuum Distillation Unit And Application On Natural Product Development. (n.d.). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Citric Acid-Based Esters as Potential Synthetic Lubricants: A Study of Their Synthesis, Rheological Properties and Thermal Stability. Retrieved from [Link]

-

Elitevak. (n.d.). Vacuum Technology in Molecular Distillation: Why It Matters. Retrieved from [Link]

Sources

Trimethyl 1,2,3-propanetricarboxylate molecular weight and formula

An In-Depth Technical Guide to Trimethyl 1,2,3-Propanetricarboxylate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a molecule of interest in metabolic studies and as a potential prodrug. We will delve into its core physicochemical properties, synthesis, and analytical characterization, while also exploring its biological significance through the lens of its parent compound, 1,2,3-Propanetricarboxylic acid.

Statement of Core Properties

This compound, also known by its synonym Tricarballylic acid trimethyl ester, is the trimethyl ester derivative of 1,2,3-Propanetricarboxylic acid (Tricarballylic acid). The esterification of the carboxyl groups significantly alters its physical properties, such as polarity and volatility, compared to the parent acid.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₆ | [1][2][3][4] |

| Molecular Weight | 218.20 g/mol | [1] |

| IUPAC Name | trimethyl propane-1,2,3-tricarboxylate | [1] |

| CAS Number | 6138-26-7 | [1][3][4] |

| Common Synonyms | Tricarballylic acid trimethyl ester, 1,2,3-Propanetricarboxylic acid trimethyl ester | [1][2][3] |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 150°C (at 13 mmHg) | [5] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the parent carboxylic acid (1,2,3-Propanetricarboxylic acid) with an excess of methanol.

Causality of Experimental Choices

The choice of Fischer esterification is grounded in its efficiency and simplicity for converting carboxylic acids to methyl esters.[6] Using methanol in large excess serves a dual purpose: it acts as both the reactant and the solvent, driving the reaction equilibrium towards the product side in accordance with Le Châtelier's principle. An acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.[6][7]

Generalized Synthesis Protocol

The following protocol describes a standard laboratory procedure for the synthesis of this compound.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,2,3-Propanetricarboxylic acid.

-

Add a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents), which will also serve as the solvent.

-

Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) to the stirring mixture.

Step 2: Reflux

-

Heat the reaction mixture to reflux. The temperature should be maintained at the boiling point of methanol (approx. 65°C).

-

Allow the reaction to proceed for several hours (typically 4-12 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Step 3: Work-up and Isolation

-

After cooling to room temperature, neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Reduce the volume of the solution under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

-

Transfer the remaining residue to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Step 4: Purification

-

Filter off the drying agent and concentrate the organic solution in vacuo to yield the crude product.

-

Purify the crude this compound by vacuum distillation to obtain a clear, colorless liquid.[5]

Synthesis Workflow Diagram

Caption: Workflow for Fischer-Speier Esterification Synthesis.

Physicochemical Characterization

Accurate characterization is critical for verifying the identity and purity of the synthesized compound. Mass spectrometry and NMR spectroscopy are standard techniques for this purpose.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile compounds. Due to the presence of multiple polar carboxyl groups, organic acids and their esters often require derivatization to increase their volatility and thermal stability for GC analysis.[8] A common technique is silylation, where active hydrogens are replaced by a trimethylsilyl (TMS) group.

While this compound is more volatile than its parent acid, analysis is often performed on its TMS-derivatized precursor, citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid), in metabolomic studies.[9][10] For the direct analysis of the title compound, GC-MS would provide a distinct fragmentation pattern and retention time that confirms its structure and purity. The PubChem database notes the availability of GC-MS data for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals. The three methoxy groups (-OCH₃) would appear as singlets, likely around 3.6-3.7 ppm. The protons on the propane backbone (the -CH₂- and -CH- groups) would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum would confirm the presence of nine unique carbon atoms. Three signals would correspond to the methoxy carbons (around 52 ppm), three signals for the carbonyl carbons of the ester groups (around 170-175 ppm), and three signals for the carbons of the propane backbone.

Published spectral data can be found in databases like SpectraBase for related compounds, which aids in the interpretation of experimental results.[11]

Biological Significance and Research Applications

While direct biological activity for this compound is not widely reported, its significance is understood by examining its parent compound and its role as a chemical tool.

The Parent Compound: An Aconitase Inhibitor

The unesterified parent, 1,2,3-Propanetricarboxylic acid (tricarballylic acid), is a known competitive inhibitor of aconitase.[12][13] Aconitase is a critical enzyme in the Krebs (Tricarboxylic Acid) cycle that catalyzes the stereospecific isomerization of citrate to isocitrate. By binding to the enzyme's active site, 1,2,3-Propanetricarboxylic acid blocks this conversion, thereby disrupting the central energy-producing pathway of the cell.[13] This inhibitory action makes it a valuable tool for studying metabolic pathways and cellular respiration.

Role as a Prodrug and Research Tool

In drug development and cell biology research, delivering polar molecules like 1,2,3-Propanetricarboxylic acid into cells can be challenging due to the lipid nature of the cell membrane. Esterification to form this compound masks the polar carboxylic acid groups, increasing the molecule's lipophilicity. This modification is a classic prodrug strategy.

The hypothesis is that the more lipophilic ester can more readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterase enzymes would cleave the methyl ester groups, releasing the active inhibitor, 1,2,3-Propanetricarboxylic acid, at its site of action. Therefore, this compound serves as a metabolically stable precursor, enabling researchers to study the effects of aconitase inhibition in a cellular context.

Proposed Mechanism of Action Diagram

Caption: Proposed prodrug mechanism for aconitase inhibition.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methyl-1,2,3-propanetricarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). Trimethyl citrate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). JPH06192167A - Production of propane-1,2,3-tricarboxylic acid, tetrahydrofurfurylacetic acid, and their esters.

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

NIST. (n.d.). 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

NIST. (n.d.). Gas Chromatography data for 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-. NIST Chemistry WebBook. Retrieved from [Link]

-

Drugfuture. (n.d.). This compound. Retrieved from [Link]

-

Human Metabolome Database. (2023, February 21). Showing metabocard for 1,2,3-Propanetricarboxylic acid (HMDB0031193). Retrieved from [Link]

-

Wikipedia. (n.d.). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]

-

Data.gov. (2023, September 5). Compound 528659: 1,2,3-Propanetricarboxylic acid, 1-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of various carboxylic acids with methanol over 0.05SZ at 60 °C. Retrieved from [Link]

-

The Good Scents Company. (n.d.). trimethyl citrate. Retrieved from [Link]

-

Student Academic Success Services. (n.d.). Organic Reactions: Esterification & Transesterification. Queen's University. Retrieved from [Link]

-

Forschungszentrum Jülich. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

-

StuDocu. (n.d.). Lab #3: Esterification Reaction. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities. University of Washington. Retrieved from [Link]

-

Theses.cz. (n.d.). Mass spectrometric analysis of tricarboxylic acid cycle metabolites. Retrieved from [Link]

-

PubMed. (2010). Biological activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols on PC-3 cells and DNA topoisomerase I enzyme. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and diverse biological activity profile of triethylammonium isatin-3-hydrazones. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity and Applications of Natural Compounds. Retrieved from [Link]

Sources

- 1. This compound | C9H14O6 | CID 581486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. scbt.com [scbt.com]

- 4. This compound [drugfuture.com]

- 5. labsolu.ca [labsolu.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. theses.cz [theses.cz]

- 9. 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester [webbook.nist.gov]

- 10. 1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. Human Metabolome Database: Showing metabocard for 1,2,3-Propanetricarboxylic acid (HMDB0031193) [hmdb.ca]

- 13. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]

The Obscure Architects: A Technical Guide to the Natural Occurrence of Propane-1,2,3-Tricarboxylic Acid Esters

Foreword: Beyond Citrate's Shadow

In the vast landscape of natural products, certain molecular scaffolds command the spotlight. The citric acid cycle, a cornerstone of cellular respiration, has rendered citrate and its derivatives household names in biochemical discourse. Yet, lurking in its structural shadow lies a closely related, non-hydroxylated analogue: propane-1,2,3-tricarboxylic acid, more commonly known as tricarballylic acid. While the free acid has been noted for its role as an inhibitor of aconitase, its esterified forms represent a fascinating and biologically potent class of natural products.[1][2] This guide illuminates the natural occurrence of propane-1,2,3-tricarboxylic acid esters, delving into their biosynthesis, distribution, biological significance, and the analytical methodologies crucial for their study. We will journey from potent mycotoxins to complex bacterial metabolites, uncovering the subtle yet profound impact of this often-overlooked tricarboxylic acid.

I. A Tale of Two Scaffolds: The Fungal and Bacterial Provenance

The natural world has ingeniously incorporated the tricarballylic acid scaffold into a variety of complex molecules, primarily within the fungal and bacterial kingdoms. These esters are not mere metabolic curiosities; they are potent bioactive compounds with significant implications for agriculture, food safety, and pharmacology.

The Fungal Forge: Mycotoxins as Tricarballylate Esters

The most prominent natural occurrences of propane-1,2,3-tricarboxylic acid esters are within two families of mycotoxins: the fumonisins and the AAL toxins.[1]

-

Fumonisins: Produced by fungi of the Fusarium genus, particularly F. verticillioides, these mycotoxins are common contaminants of corn and other grains.[3][4] Structurally, fumonisins consist of a long-chain aminopolyol backbone to which one or two tricarballylic acid moieties are esterified. The presence of these esters is critical to their biological activity.

-

AAL Toxins: These toxins, produced by the fungus Alternaria alternata f. sp. lycopersici, share a similar structural motif with the fumonisins, featuring a long-chain amine backbone esterified with tricarballylic acid.

Bacterial Artistry: The Actinoplanic Acids

Beyond the fungal realm, certain bacteria have also mastered the art of incorporating tricarballylic acid. The actinoplanic acids, produced by actinomycetes, are macrocyclic polyketides that feature a tricarballylic acid moiety forming a crucial part of their complex structure. These compounds are of particular interest due to their potent biological activities.

II. The Anabolic Blueprint: Biosynthesis of Tricarballylic Acid and its Esters

Understanding the biogenesis of these complex esters provides critical insight into the metabolic logic of the producing organisms. The formation of the tricarballylic acid moiety and its subsequent esterification are distinct yet interconnected processes.

Genesis of the Tricarballylate Moiety: A Reductionist Approach

The biosynthesis of the tricarballylic acid precursor is not a direct product of the Krebs cycle, but rather a modification of one of its intermediates. In rumen microorganisms, a well-studied example, the formation of tricarballylate proceeds via the reduction of trans-aconitate.[2] This enzymatic conversion is a key step in detoxifying high levels of aconitate found in certain grasses.

A similar pathway is proposed for the biosynthesis of the tricarballylic acid moiety in actinoplanic acid, where aconitate is loaded onto a peptidyl carrier protein (PCP) and subsequently reduced. This tricarballyl-PCP is then primed for esterification.

Caption: Proposed biosynthetic origin of tricarballylic acid.

The Esterification Enigma: A Non-Ribosomal Peptide Synthetase (NRPS) Affair

The attachment of the tricarballylic acid moiety to the polyketide or aminopolyol backbone is a remarkable enzymatic feat. In the biosynthesis of fumonisins, a bidomain nonribosomal peptide synthetase (NRPS) is responsible for catalyzing the formation of the tricarballylic esters.[5] This NRPS activates the carboxylic acid groups of tricarballylate and facilitates their transfer to the hydroxyl groups of the fumonisin backbone.

A similar NRPS-mediated mechanism is implicated in the biosynthesis of actinoplanic acids, highlighting a conserved strategy for the formation of these complex natural products.

Caption: NRPS-mediated esterification of tricarballylic acid.

III. The Biological Arena: Pharmacological and Toxicological Implications

The esterification of tricarballylic acid is not a random act of nature; it confers potent and specific biological activities upon the parent molecules.

Disruption of Sphingolipid Metabolism: The Fumonisin and AAL Toxin Paradigm

The primary mechanism of toxicity for both fumonisins and AAL toxins is the inhibition of ceramide synthase. This enzyme is a critical component of the sphingolipid biosynthetic pathway. By mimicking the structure of sphinganine, a substrate for ceramide synthase, these tricarballylate esters competitively inhibit the enzyme. This inhibition leads to an accumulation of free sphingoid bases and a depletion of complex sphingolipids, ultimately triggering apoptosis and causing cellular damage. The presence of the tricarballylic acid esters is essential for this inhibitory activity.

| Toxin Family | Producing Organism | Primary Target | Cellular Effect |

| Fumonisins | Fusarium spp. | Ceramide Synthase | Disruption of sphingolipid metabolism, apoptosis |

| AAL Toxins | Alternaria alternata | Ceramide Synthase | Disruption of sphingolipid metabolism, apoptosis |

Inhibition of Farnesyl-Protein Transferase: The Action of Actinoplanic Acids

Actinoplanic acids exhibit a different, yet equally potent, biological activity. They are inhibitors of Ras farnesyl-protein transferase (FPTase). This enzyme is responsible for the post-translational modification of the Ras protein, a key player in cellular signal transduction pathways. By inhibiting FPTase, actinoplanic acids interfere with Ras signaling, which has implications for cancer chemotherapy.

Aconitase Inhibition: The Free Acid's Role

It is important to note that the free acid, tricarballylic acid, is a known competitive inhibitor of aconitase, an enzyme in the Krebs cycle.[1][2] Elevated levels of tricarballylic acid, which can result from the consumption of fumonisin-contaminated food, can therefore interfere with cellular energy metabolism.[6]

IV. The Analyst's Toolkit: Methodologies for Detection and Quantification

The study of propane-1,2,3-tricarboxylic acid esters in natural matrices necessitates robust and sensitive analytical techniques. The choice of method is often dictated by the specific ester and the complexity of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Mycotoxins

For the analysis of fumonisins and AAL toxins in food and feed, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[7][8][9] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of these toxins even at low concentrations.

Experimental Protocol: LC-MS/MS Analysis of Fumonisins in Corn

-

Sample Extraction:

-

Homogenize 25 g of ground corn with 100 mL of acetonitrile/water (50:50, v/v).

-

Shake vigorously for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter.

-

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 95% A to 5% A over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for each fumonisin analog.

-

Caption: Workflow for the analysis of fumonisins by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS): A Versatile Tool for Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of a broader range of organic acids and their esters, particularly in less complex matrices like fungal cultures.[10][11] Derivatization is often required to increase the volatility of the analytes.

Experimental Protocol: GC-MS Analysis of Tricarballylic Acid Esters from Fungal Culture

-

Extraction:

-

Lyophilize the fungal mycelium and culture broth.

-

Extract the dried material with ethyl acetate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) esters.

-

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 650.

-

V. Concluding Remarks and Future Perspectives

The natural occurrence of propane-1,2,3-tricarboxylic acid esters, though less ubiquitous than their hydroxylated citric acid counterparts, reveals a fascinating chapter in the book of natural products. From their role as potent mycotoxins to their potential as pharmacological agents, these molecules underscore the remarkable chemical diversity and ingenuity of the microbial world. The biosynthesis of these esters, particularly the involvement of NRPS enzymes, offers a compelling area for further investigation, potentially enabling the bioengineering of novel compounds with tailored activities. As analytical techniques continue to improve in sensitivity and resolution, we can anticipate the discovery of new tricarballylic acid esters in a wider range of organisms, further expanding our understanding of their ecological roles and potential applications. The shadow of citrate is long, but the unique chemistry and biology of propane-1,2,3-tricarboxylic acid esters are stepping into the light, demanding our scientific attention.

References

-

Propane-1,2,3-tricarboxylic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Analysis of Fumonisin Mycotoxins by LC/MS Application Brief - Agilent. (n.d.). Retrieved from [Link]

-

Comprehensive review of liquid chromatography methods for fumonisin determination, a 2006–2022 update - Arabian Journal of Chemistry. (2023). Retrieved from [Link]

-

Introduction to the Toxins Special Issue on LC-MS/MS Methods for Mycotoxin Analysis - CORE. (2017). Retrieved from [Link]

-

Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed. (1986). Retrieved from [Link]

-

LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - NIH. (2022). Retrieved from [Link]

-

(PDF) Introduction to the Toxins Special Issue on LC-MS/MS Methods for Mycotoxin Analysis. (2017). Retrieved from [Link]

-

tricarballylic acid, 99-14-9 - Perflavory. (n.d.). Retrieved from [Link]

-

tricarballylic acid, 99-14-9 - The Good Scents Company. (n.d.). Retrieved from [Link]

-

Biosynthesis of some organic acids and lipids in industrially important microorganisms is promoted by pyruvate carboxylases. (2019). Retrieved from [Link]

-

Tricarballylic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io. (n.d.). Retrieved from [Link]

-

Showing metabocard for 1,2,3-Propanetricarboxylic acid (HMDB0031193). (n.d.). Retrieved from [Link]

-

GC-MS profiling of metabolites of endophytic fungi Curvularia pseudorobusta from Distimake dissectus | Plant Archives. (n.d.). Retrieved from [Link]

-

Tracing the Origin and Evolution of the Fungal Mycophenolic Acid Biosynthesis Pathway. (n.d.). Retrieved from [Link]

-

1 Metabolic pathways in filamentous fungi for biosynthesis of various... - ResearchGate. (n.d.). Retrieved from [Link]

-

New bioactive triaryl triglyceride esters: Synthesis, characterization and biological activities. (2018). Retrieved from [Link]

-

Propane-1,2,3-tricarboxylic acid tris(trimethylsilyl) ester - SpectraBase. (n.d.). Retrieved from [Link]

-

Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry - PubMed. (2018). Retrieved from [Link]

Sources

- 1. Propane-1,2,3-tricarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. Production of tricarballylic acid by rumen microorganisms and its potential toxicity in ruminant tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. Human Metabolome Database: Showing metabocard for 1,2,3-Propanetricarboxylic acid (HMDB0031193) [hmdb.ca]

- 5. tricarballylic acid, 99-14-9 [thegoodscentscompany.com]

- 6. Tricarballylic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. Comprehensive review of liquid chromatography methods for fumonisin determination, a 2006–2022 update - Arabian Journal of Chemistry [arabjchem.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PMC [pmc.ncbi.nlm.nih.gov]

- 10. plantarchives.org [plantarchives.org]

- 11. Analysis of Metabolites from the Tricarboxylic Acid Cycle for Yeast and Bacteria Samples Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trimethyl 1,2,3-Propanetricarboxylate: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trimethyl 1,2,3-propanetricarboxylate, a versatile chemical compound with significant potential in various scientific domains. This document delves into the historical context of its discovery, tracing back to the initial isolation of its parent acid, tricarballylic acid. It offers a detailed exploration of both historical and contemporary synthesis methodologies, complete with step-by-step experimental protocols. The guide further elucidates the compound's key physicochemical properties, supported by spectroscopic data, and examines its applications, with a particular focus on its emerging role as a scaffold and building block in medicinal chemistry and drug development.

Introduction: Distinguishing this compound from its Precursors

This compound, also known as tricarballylic acid trimethyl ester, is the trimethyl ester of 1,2,3-propanetricarboxylic acid (tricarballylic acid).[1][2] It is crucial to distinguish this compound from the structurally similar trimethyl citrate, which is the trimethyl ester of citric acid. The defining difference is the presence of a hydroxyl group at the C2 position in citric acid and its esters, which is absent in tricarballylic acid and its corresponding esters.[3] This structural variance significantly influences the chemical reactivity and potential applications of each compound.

Chemical Structure Comparison:

| Compound | Parent Acid | Chemical Formula | Key Functional Groups |

| This compound | 1,2,3-Propanetricarboxylic Acid (Tricarballylic Acid) | C₉H₁₄O₆ | Three methyl ester groups |

| Trimethyl Citrate | 2-Hydroxy-1,2,3-propanetricarboxylic Acid (Citric Acid) | C₉H₁₄O₇ | Three methyl ester groups, one hydroxyl group |

This guide will focus exclusively on this compound, exploring its unique history, synthesis, and applications.

A Journey Through Time: The History of this compound

The history of this compound is intrinsically linked to the discovery and synthesis of its parent acid, tricarballylic acid.

The Genesis: Discovery of Tricarballylic Acid

Tricarballylic acid, a naturally occurring tricarboxylic acid, was first prepared in 1901 by the reduction of aconitic acid using sodium amalgam. While its presence in immature beets and as a structural component of fumonisin mycotoxins is now known, its initial synthesis marked a significant step in the understanding of polycarboxylic acids.

The Advent of Esterification and the Emergence of this compound

It is highly probable that the first synthesis of this compound was achieved in the early 20th century by applying these established esterification principles to tricarballylic acid.

Synthesis Methodologies: From Classic Reactions to Modern Innovations

The synthesis of this compound can be approached through several routes, ranging from traditional esterification of the parent acid to more contemporary one-pot procedures starting from citric acid esters.

Classical Approach: Fischer-Speier Esterification of Tricarballylic Acid

This method remains a fundamental and widely practiced approach for the preparation of this compound. The reaction involves the acid-catalyzed esterification of tricarballylic acid with an excess of methanol.

Reaction Scheme:

Fischer-Speier Esterification of Tricarballylic Acid.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tricarballylic acid in a significant excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution. Remove the excess methanol under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Causality Behind Experimental Choices:

-

Excess Methanol: The use of a large excess of methanol serves two purposes: it acts as both a reactant and a solvent, and it shifts the equilibrium of the reversible esterification reaction towards the product side, thereby increasing the yield.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid groups, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.

-

Reflux Conditions: Heating the reaction mixture to reflux increases the rate of the reaction, allowing equilibrium to be reached more quickly.

Modern Approach: One-Pot Synthesis from Citrate Esters

A more recent and efficient method involves the direct conversion of readily available citrate esters to tricarballylate esters. This is a one-pot sequential dehydration-hydrogenation process that circumvents the need to first synthesize and isolate tricarballylic acid.

Reaction Scheme:

One-Pot Dehydration-Hydrogenation of Citrate Esters.

Experimental Protocol (Conceptual):

-

Catalyst and Reactant Setup: In a suitable reactor, a bifunctional catalyst (e.g., a noble metal on an acidic support) is suspended in an inert solvent. The starting citrate ester is then added.

-

Reaction Conditions: The reactor is pressurized with hydrogen gas, and the mixture is heated to a specific temperature to facilitate both the dehydration and hydrogenation steps.

-

Monitoring and Completion: The reaction is monitored for the consumption of the starting material and the formation of the desired product.

-

Isolation: Upon completion, the catalyst is filtered off, and the solvent is removed to yield the tricarballylate ester.

Causality Behind Experimental Choices:

-

Bifunctional Catalyst: The use of a catalyst with both acidic and hydrogenation sites allows for the sequential dehydration and hydrogenation reactions to occur in a single pot, increasing efficiency and reducing waste.

-

Inert Solvent: An inert solvent is chosen to avoid side reactions and to facilitate heat transfer and mixing.

-

Hydrogen Pressure: The application of hydrogen pressure is necessary for the hydrogenation of the intermediate aconitate ester.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₄O₆ |

| Molecular Weight | 218.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~150-151 °C at 15 mmHg |

| Density | ~1.189 g/cm³ |

Spectroscopic Data for Structural Elucidation:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show signals corresponding to the methoxy protons of the ester groups and the protons of the propane backbone. The integration of these signals would confirm the ratio of the different types of protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display distinct peaks for the carbonyl carbons of the ester groups, the methoxy carbons, and the carbons of the propane chain, providing a clear carbon fingerprint of the molecule.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band in the region of 1730-1750 cm⁻¹, which is indicative of the C=O stretching vibration of the ester functional groups.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can be used to confirm its structure.

Applications in Research and Drug Development

While historically used in applications such as plasticizers, this compound is gaining recognition as a valuable building block and scaffold in the field of medicinal chemistry. Its trifunctional nature allows for the creation of diverse and complex molecular architectures.

A Versatile Scaffold for Molecular Diversity

The propane-1,2,3-tricarboxylate core provides a flexible and readily functionalizable scaffold. The three ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled with a variety of amines, alcohols, or other nucleophiles to generate libraries of new compounds for biological screening. This approach is particularly useful in the early stages of drug discovery for identifying hit compounds.

This compound as a Scaffold.

Building Block in the Synthesis of Bioactive Molecules

The structural motif of this compound is found in some natural products and has been incorporated into the synthesis of various bioactive molecules. For instance, esters of propane-1,2,3-tricarboxylic acid are present in mycotoxins like fumonisins and in macrocyclic inhibitors of Ras farnesyl-protein transferase.[3] This suggests that the tricarballylate core can interact with biological targets.

In drug design, the tricarballylate moiety can be used to:

-

Introduce Polarity and Solubility: The presence of multiple ester groups can enhance the water solubility of a drug candidate, which is often a critical parameter for bioavailability.

-

Provide Multiple Points for Linker Attachment: In the development of prodrugs or targeted drug delivery systems, the three functional groups offer multiple attachment points for linkers that can connect the drug to a targeting moiety or a solubilizing group.

-

Mimic Natural Substrates: The structure of tricarballylic acid is similar to that of citric acid, a key intermediate in the Krebs cycle. This similarity has been exploited in the design of enzyme inhibitors. For example, tricarballylic acid itself is a known inhibitor of aconitase.[3]

While specific examples of marketed drugs containing the this compound core are not abundant, its utility as a synthetic intermediate and a scaffold in preclinical drug discovery is an area of active research.

Conclusion

This compound, a compound with a rich history rooted in the fundamental principles of organic chemistry, is proving to be a molecule of significant contemporary interest. Its straightforward synthesis, well-characterized properties, and versatile trifunctional scaffold make it a valuable tool for researchers in both academia and the pharmaceutical industry. As the demand for novel molecular architectures in drug discovery continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Trimethyl citrate. National Center for Biotechnology Information. Retrieved from [Link]

- Beck, J., Sauvage, E., Charlier, P., & Marchand-Brynaert, J. (2008). 2-Aminopropane-1,2,3-tricarboxylic acid: Synthesis and co-crystallization with the class A beta-lactamase BS3 of Bacillus licheniformis. Bioorganic & Medicinal Chemistry Letters, 18(13), 3764–3768.

- Patents.google.com. (1994). Production of propane-1,2,3-tricarboxylic acid, tetrahydrofurfurylacetic acid, and their esters.

-

Wikipedia. (n.d.). Propane-1,2,3-tricarboxylic acid. Retrieved from [Link]

- Patents.google.com. (1999). Synthesis of trimethyl citrate.

Sources

An In-depth Technical Guide to the Solubility of Trimethyl 1,2,3-Propanetricarboxylate in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of trimethyl 1,2,3-propanetricarboxylate, a compound of significant interest in pharmaceutical and chemical research. The document elucidates the physicochemical properties of this ester, explores its solubility in a range of common laboratory solvents, and provides a detailed, field-proven experimental protocol for determining its solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies to support their work with this compound.

Introduction: Understanding the Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical determinant of its efficacy, bioavailability, and formulation possibilities. For a compound like this compound, also known as trimethyl citrate, understanding its behavior in various solvents is paramount for its application in diverse fields, including its use as a non-toxic plasticizer and a reagent in chemical synthesis.[1][2] In drug development, poor solubility can lead to low absorption and inadequate systemic exposure, thereby compromising therapeutic outcomes. A thorough characterization of a compound's solubility profile is, therefore, a foundational step in the research and development process.

This guide delves into the solubility of this compound, providing a detailed examination of its interactions with solvents of varying polarities. By understanding the interplay of intermolecular forces, researchers can make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical testing.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical properties is essential for predicting its solubility. This compound is the trimethyl ester of citric acid.[3] Its molecular structure, characterized by three ester groups and a hydroxyl group, dictates its polarity and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C9H14O7 | [3] |

| Molecular Weight | 234.20 g/mol | [3] |

| Appearance | Colorless crystals or white to off-white solid | [1] |

| Melting Point | 75-78 °C | [1][3] |

| Boiling Point | 287 °C (decomposes) | [1][3] |

| Water Solubility | 53.2 g/L at 20°C | [1][4] |

| LogP | 0.7 at 20°C | [1] |

The presence of both polar (ester and hydroxyl groups) and nonpolar (methyl groups) moieties gives this compound a balanced polarity, suggesting it will exhibit a range of solubilities in different solvents.

Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" provides a fundamental principle for predicting solubility. This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key intermolecular forces at play include:

-

Hydrogen Bonding: The hydroxyl group in this compound can act as a hydrogen bond donor, while the oxygen atoms of the ester and hydroxyl groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are therefore expected to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The ester groups are polar, creating dipole moments within the molecule. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in dipole-dipole interactions, contributing to solubility.

-

Van der Waals Forces (London Dispersion Forces): These are weak, transient forces that exist between all molecules. The nonpolar hydrocarbon portions of this compound will interact with nonpolar solvents (e.g., hexane, toluene) primarily through these forces.

The interplay of these forces determines the extent to which this compound will dissolve in a given solvent.

Figure 1: A conceptual diagram illustrating the relationship between the molecular properties of this compound and its expected solubility in different classes of solvents based on intermolecular forces.

Solubility Profile of this compound

Based on available data and theoretical principles, the following table summarizes the solubility of this compound in a selection of common laboratory solvents. It is important to note that qualitative descriptors can vary between sources, and for precise applications, experimental determination is always recommended.

| Solvent | Solvent Class | Expected Solubility | Reported Data |

| Water | Polar Protic | Slightly Soluble | 53.2 g/L at 20°C[1][4] |

| Ethanol | Polar Protic | Soluble | Soluble[1][3] |

| Methanol | Polar Protic | Soluble | Slightly Soluble[1] |

| Acetone | Polar Aprotic | Soluble | Highly Soluble[5] |

| Ethyl Acetate | Polar Aprotic | Soluble | Recrystallization solvent with hexane[1][3] |

| Diethyl Ether | Polar Aprotic | Soluble | Highly Soluble[5] |

| Chloroform | Nonpolar | Sparingly Soluble | Sparingly Soluble[1] |

| Toluene | Nonpolar | Slightly Soluble | No specific data found |

| Hexane | Nonpolar | Insoluble | Recrystallization solvent with ethyl acetate[1][3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | No specific data found |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | No specific data found |

Analysis of Solubility Data:

-

Polar Protic Solvents: The good solubility in ethanol is consistent with the ability of both the solute and solvent to engage in hydrogen bonding. The reported "slightly soluble" in methanol is somewhat counterintuitive given its high polarity and hydrogen bonding capacity; this may warrant further experimental verification. The moderate solubility in water is a result of the balance between the polar, hydrophilic groups and the nonpolar, hydrophobic hydrocarbon portions of the molecule.

-

Polar Aprotic Solvents: The high solubility in acetone and diethyl ether is driven by strong dipole-dipole interactions between the polar ester groups of this compound and the carbonyl or ether groups of the solvents.

-

Nonpolar Solvents: The limited solubility in chloroform and insolubility in hexane are expected. The nonpolar nature of these solvents does not favor interaction with the polar functional groups of the ester, and the van der Waals forces alone are insufficient to overcome the solute-solute interactions. The use of a hexane/ethyl acetate mixture for recrystallization highlights the fine-tuning of solubility that can be achieved by using solvent mixtures.[1][3]

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method with Gravimetric Analysis

To obtain precise and reliable solubility data, a well-controlled experimental procedure is essential. The isothermal saturation method, followed by gravimetric analysis, is a robust and widely accepted technique for determining the solubility of a solid compound in a liquid solvent.

Principle: A supersaturated solution of the compound is prepared at a constant temperature and allowed to reach equilibrium. The concentration of the solute in the saturated supernatant is then determined by evaporating the solvent and weighing the remaining solid.

Figure 2: A workflow diagram outlining the key steps of the isothermal saturation method with gravimetric analysis for determining the solubility of this compound.

Detailed Step-by-Step Methodology:

-

Preparation:

-

Ensure all glassware is scrupulously clean and dry.

-

Accurately weigh several glass vials.

-

Calibrate the analytical balance.

-

Set a temperature-controlled shaker or water bath to the desired experimental temperature (e.g., 25 °C).

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled environment and agitate them for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Withdrawal:

-

Cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. It is critical to avoid disturbing the solid at the bottom of the vial. Filtering the supernatant through a syringe filter compatible with the solvent is recommended to ensure no solid particles are transferred.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, clean, and dry evaporating dish or vial.

-

Record the exact weight of the container with the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid degradation.

-

Once the solvent is fully evaporated, dry the residue in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

-

Cool the container in a desiccator to room temperature before weighing.

-

Record the final weight of the container with the dried solute.

-